2-Amino-5-aminomethyl-phenol dihydrochloride
Overview
Description
“2-Amino-5-aminomethyl-phenol dihydrochloride” is a chemical compound with the CAS Number: 943751-53-9 . It has a molecular weight of 211.09 and its IUPAC name is 2-amino-5-(aminomethyl)phenol dihydrochloride . The compound appears as a light yellow solid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H10N2O.2ClH/c8-4-5-1-2-6(9)7(10)3-5;;/h1-3,10H,4,8-9H2;2*1H . The InChI key is BIKWIPZKVSJKGD-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
The physical form of “this compound” is a light yellow solid . Its molecular formula is C7H12Cl2N2O and it has a molecular weight of 211.09 g/mol .Scientific Research Applications
Saluretic and Diuretic Effects
2-Amino-5-aminomethyl-phenol dihydrochloride and its analogues have been studied for their potential as saluretic and diuretic agents. Research has shown that certain derivatives, such as 2-(aminomethyl)-4-chloro-1-naphthalenol hydrochloride, demonstrate a high degree of activity in this regard when tested in rats and dogs (Deana et al., 1983). Another study found that variations in nuclear substitution of 2-(aminomethyl)phenols can significantly influence their saluretic and diuretic activity, with some compounds also showing antihypertensive effects (Stokker et al., 1980).
Synthesis Methods
The synthesis of 2-(N-substituted aminomethyl) phenols, including this compound, has been explored. One-pot synthesis methods have been developed, providing higher yields compared to step-by-step methods. This indicates a more efficient and potentially environmentally friendly approach to producing these compounds (Liu Han-wen, 2010).
Antimalarial Activity
Research on benzoxazine derivatives, including those with 2-(aminomethyl)phenol structures, has shown promising antimalarial activity. Compounds like the pyronaridine-type have exhibited significant in vitro effectiveness against both chloroquine-sensitive and resistant strains of Plasmodium falciparum (Görlitzer et al., 2007).
Antioxidant Activity
Some derivatives of this compound have been studied for their antioxidant properties. For instance, compounds like 5-aminosalicylate, derived from 2-aminophenol structures, have shown potent radical scavenger activity and effective inhibition of lipid peroxidation (Dinis et al., 1994).
Biosensor Applications
The derivatives of this compound have been used in the development of biosensors. For instance, a SiO2/Nb2O5 sol–gel matrix, incorporating compounds like 2-amino-4-chlorophenol, has been utilized for the construction of biosensors aimed at detecting phenol, demonstrating good sensitivity and stability (Rosatto et al., 2002).
Anticancer Research
Compounds synthesized from this compound have been explored for their potential in anticancer applications. Studies on Schiff bases derived from these compounds have shown cytotoxicity against cancer cell lines, suggesting their potential as therapeutic agents (Uddin et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
2-amino-5-(aminomethyl)phenol;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.2ClH/c8-4-5-1-2-6(9)7(10)3-5;;/h1-3,10H,4,8-9H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKWIPZKVSJKGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)O)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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